molecular formula C10H21Cl2N3O3 B6285954 (1-Methyl-1H-imidazol-2-yl)(3-piperidinyl)methanone dihydrochloride dihydrate CAS No. 2368828-73-1

(1-Methyl-1H-imidazol-2-yl)(3-piperidinyl)methanone dihydrochloride dihydrate

Cat. No.: B6285954
CAS No.: 2368828-73-1
M. Wt: 302.20 g/mol
InChI Key: VAYBDQSQNDGVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-1H-imidazol-2-yl)(3-piperidinyl)methanone dihydrochloride dihydrate is a chemical compound with the molecular formula C10H15N3O·2HCl·2H2O. It is a solid substance that is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-imidazol-2-yl)(3-piperidinyl)methanone dihydrochloride dihydrate typically involves the reaction of 1-methylimidazole with piperidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the final compound in its dihydrochloride dihydrate form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-imidazol-2-yl)(3-piperidinyl)methanone dihydrochloride dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound .

Scientific Research Applications

(1-Methyl-1H-imidazol-2-yl)(3-piperidinyl)methanone dihydrochloride dihydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Methyl-1H-imidazol-2-yl)(3-piperidinyl)methanone dihydrochloride dihydrate involves its interaction with specific molecular targets. The compound binds to these targets, altering their activity and leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-1H-imidazol-2-yl)methanol: Similar in structure but with a hydroxyl group instead of a piperidinyl group.

    (1-Methyl-1H-imidazol-2-yl)ethanol: Contains an ethyl group instead of a piperidinyl group.

    (1-Methyl-1H-imidazol-2-yl)phenylmethanol: Has a phenyl group instead of a piperidinyl group.

Uniqueness

(1-Methyl-1H-imidazol-2-yl)(3-piperidinyl)methanone dihydrochloride dihydrate is unique due to its specific combination of an imidazole ring and a piperidinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(1-methylimidazol-2-yl)-piperidin-3-ylmethanone;dihydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH.2H2O/c1-13-6-5-12-10(13)9(14)8-3-2-4-11-7-8;;;;/h5-6,8,11H,2-4,7H2,1H3;2*1H;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYBDQSQNDGVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2CCCNC2.O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.